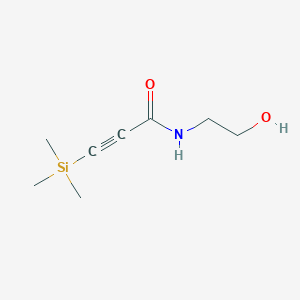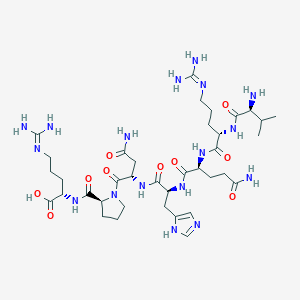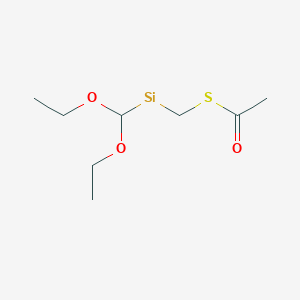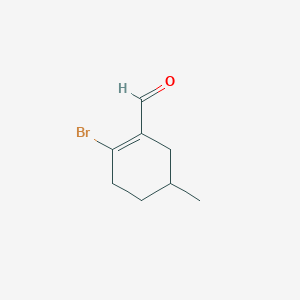
1,1'-(Phenylazanediyl)di(propane-2-thiol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Phenylazanediyl)di(propane-2-thiol) is an organic compound that features a phenyl group attached to an azanediyl group, which is further connected to two propane-2-thiol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylazanediyl)di(propane-2-thiol) typically involves the reaction of phenylamine with propane-2-thiol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through column chromatography using a suitable solvent system .
Industrial Production Methods
Industrial production of 1,1’-(Phenylazanediyl)di(propane-2-thiol) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Phenylazanediyl)di(propane-2-thiol) undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1,1’-(Phenylazanediyl)di(propane-2-thiol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Phenylazanediyl)di(propane-2-thiol) involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to various biological effects. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Phenylazanediyl)di(ethane-2-thiol): Similar structure but with ethane-2-thiol groups instead of propane-2-thiol.
1,1’-(Phenylazanediyl)di(butane-2-thiol): Similar structure but with butane-2-thiol groups instead of propane-2-thiol.
Uniqueness
1,1’-(Phenylazanediyl)di(propane-2-thiol) is unique due to its specific combination of phenyl, azanediyl, and propane-2-thiol groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
169773-67-5 |
|---|---|
Formule moléculaire |
C12H19NS2 |
Poids moléculaire |
241.4 g/mol |
Nom IUPAC |
1-[N-(2-sulfanylpropyl)anilino]propane-2-thiol |
InChI |
InChI=1S/C12H19NS2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3 |
Clé InChI |
DCIZDBQEQRZLRO-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)S)C1=CC=CC=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate](/img/structure/B14259018.png)


![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)](/img/structure/B14259031.png)

![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)

![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)

![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-](/img/structure/B14259081.png)
